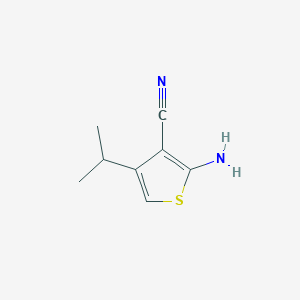

2-Amino-4-isopropylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-isopropylthiophene-3-carbonitrile is a compound that can be synthesized through multi-component reactions (MCRs), which are typically one-pot procedures that allow for the rapid construction of complex molecules with high atom economy. Although the provided papers do not directly discuss 2-Amino-4-isopropylthiophene-3-carbonitrile, they do provide insights into similar thiophene derivatives and their synthesis, characterization, and potential applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that includes ketones, malononitrile, and sulfur as starting materials. For example, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile uses the Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . Similarly, the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles involves Knoevenagel condensation followed by the Gewald reaction . These methods highlight the versatility and efficiency of synthesizing thiophene derivatives under mild conditions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the structure of novel Schiff bases derived from thiophene-3-carbonitrile was established using elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Crystallographic analysis is another powerful tool to determine the structure, as seen in the study of 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, where X-ray structure analysis was employed .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form a wide range of compounds. For example, Schiff bases can be obtained by reacting thiophene-3-carbonitrile with pyrazole-4-carboxaldehyde derivatives . Additionally, thiophene derivatives can react with substituted benzylidenemalononitriles, acetylenic esters, and ketones to yield different heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents like nitro, amino, and methyl groups can affect the molecule's electron distribution, impacting its reactivity and physical properties . The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's melting point, solubility, and stability .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 2-Amino-4-isopropylthiophene-3-carbonitrile is used in the synthesis of various novel compounds. For instance, it has been involved in the synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines, which are potential therapeutic agents (El-Kashef et al., 2007).

Quantum Chemical Calculations

- This compound has been characterized using quantum chemical calculations, offering insights into its molecular structure and properties. These calculations are crucial for understanding its chemical reactivity and potential applications (Oturak et al., 2017).

Molecular Docking Analysis

- Molecular docking simulations have been conducted using 2-Amino-4-isopropylthiophene-3-carbonitrile derivatives to investigate their potential as anti-tubercular agents. Such studies are essential for drug discovery and understanding the interaction between molecules and biological targets (Obu et al., 2021).

Antitumor Activities

- Some derivatives of 2-Amino-4-isopropylthiophene-3-carbonitrile have been examined for their antitumor properties, showcasing the compound's potential in cancer research (Khalifa & Algothami, 2020).

Antifungal Activities

- Its derivatives have also been screened for antifungal activities, indicating its relevance in developing treatments for fungal infections (Scotti et al., 2012).

Synthesis of Dyes

- The compound has been used in the synthesis of azo dyes, demonstrating its applicability in the field of material science and textile industry (Sabnis & Rangnekar, 1989).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-propan-2-ylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOSPVPFYDLNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-isopropylthiophene-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)